![molecular formula C19H19N3O2S B2973312 Methyl 2-((((2-indol-3-ylethyl)amino)thioxomethyl)amino)benzoate CAS No. 1023834-23-2](/img/structure/B2973312.png)
Methyl 2-((((2-indol-3-ylethyl)amino)thioxomethyl)amino)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “Methyl 2-((((2-indol-3-ylethyl)amino)thioxomethyl)amino)benzoate” is not available in the current literature .Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-((((2-indol-3-ylethyl)amino)thioxomethyl)amino)benzoate” are not documented in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and density. The specific physical and chemical properties for “Methyl 2-((((2-indol-3-ylethyl)amino)thioxomethyl)amino)benzoate” are not available in the current literature .Scientific Research Applications
Pharmacological Research
Indole derivatives have been studied for their pharmacological activities, including anti-HIV properties. The structural similarity of Methyl 2-((((2-indol-3-ylethyl)amino)thioxomethyl)amino)benzoate to these compounds suggests potential in drug discovery and development .
Plant Growth Regulation
Indole-3-acetic acid, another indole derivative, is a plant hormone involved in the regulation of plant growth. Analogous compounds could be synthesized for agricultural research to explore growth-promoting effects .
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a molecule and a target protein. Indole derivatives have been used in such studies to explore interactions with HIV-1 proteins, indicating that this compound could be useful in computational biology research .
Synthetic Chemistry
The compound’s structure suggests it could be used as an intermediate in the synthesis of more complex molecules, potentially in the development of new materials or chemical sensors .
Neuroscience Research
Indoles are known to interact with neurotransmitter systems within the brain. This compound may be useful in studying neurological pathways or disorders .
Cancer Research
Some indole derivatives have shown promise in cancer research due to their ability to modulate cell signaling pathways. This compound could be investigated for its anticancer properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-18(23)15-7-3-5-9-17(15)22-19(25)20-11-10-13-12-21-16-8-4-2-6-14(13)16/h2-9,12,21H,10-11H2,1H3,(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPSVTIWBSMFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate |
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